

Technical Guide: Spectroscopic Data of 4-bromo-N,3-dimethylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-bromo-N,3-dimethylbenzenesulfonamide

Cat. No.: B157639

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-N,3-dimethylbenzenesulfonamide** (CAS No. 923148-87-2). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data, data from the closely related analog 4-bromo-N-methylbenzenesulfonamide for comparison, and detailed experimental protocols for acquiring and analyzing spectroscopic data.

Compound Information

| Property | Value |
|-------------------|--|
| IUPAC Name | 4-bromo-N,3-dimethylbenzenesulfonamide |
| Synonyms | N-methyl-4-bromo-3-methylbenzenesulfonamide |
| CAS Number | 923148-87-2 |
| Molecular Formula | C ₈ H ₁₀ BrNO ₂ S |
| Molecular Weight | 264.14 g/mol |

Spectroscopic Data

While experimental spectra for **4-bromo-N,3-dimethylbenzenesulfonamide** are not readily available in the public domain, this section provides predicted Nuclear Magnetic Resonance (NMR) data and experimental data for a key structural analog, 4-bromo-N-methylbenzenesulfonamide, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-bromo-N,3-dimethylbenzenesulfonamide**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--------------------|
| ~7.8 | d | 1H | Aromatic CH |
| ~7.6 | dd | 1H | Aromatic CH |
| ~7.5 | d | 1H | Aromatic CH |
| ~4.5-5.0 | q (broad) | 1H | N-H |
| ~2.6 | d | 3H | N-CH ₃ |
| ~2.5 | s | 3H | Ar-CH ₃ |

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental values may vary.

Table 2: Experimental ^{13}C NMR Spectral Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1]

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------|
| 139.5 | C-S |
| 132.4 | Aromatic CH |
| 128.8 | Aromatic CH |
| 126.5 | C-Br |
| 29.5 | N-CH ₃ |

Note: This data is for the analog compound and serves as a reference.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-bromo-N,3-dimethylbenzenesulfonamide**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------------|
| 3350-3250 | Medium | N-H stretch |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H stretch |
| 1350-1310 | Strong | Asymmetric SO ₂ stretch |
| 1170-1150 | Strong | Symmetric SO ₂ stretch |
| 1100-1000 | Medium | C-N stretch |
| 850-750 | Strong | Aromatic C-H bend (out-of-plane) |
| 600-500 | Medium-Strong | C-S stretch, C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-bromo-N,3-dimethylbenzenesulfonamide**

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 263/265 | High | [M] ⁺ (isotopic pattern for Br) |
| 248/250 | Medium | [M-CH ₃] ⁺ |
| 184/186 | High | [M-SO ₂ NHCH ₃] ⁺ |
| 155 | Medium | [SO ₂ NHCH ₃] ⁺ |

Table 5: Experimental Mass Spectrometry Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1][2]

| m/z | Assignment |
|---------|--|
| 249/251 | [M] ⁺ (isotopic pattern for Br) |

Experimental Protocols

Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

A common synthetic route involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.

Materials:

- 4-bromo-3-methylbenzenesulfonyl chloride
- Methylamine (e.g., 40% in water or as a gas)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stir plate and magnetic stir bar
- Round bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-bromo-3-methylbenzenesulfonyl chloride in the chosen anhydrous solvent in a round bottom flask and cool the mixture in an ice bath.
- Slowly add an excess of methylamine solution to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.

- Quench the reaction by adding water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Procedure for ^1H and ^{13}C NMR:

- Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[3]
- Ensure the sample is fully dissolved; a secondary vial may be used for initial dissolution before transferring to the NMR tube.[3]
- If required for precise chemical shift referencing, add an internal standard such as tetramethylsilane (TMS).[3]
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.[4][5]
- For ^{13}C NMR, a larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

IR Spectroscopy

Procedure for Thin Solid Film Method:

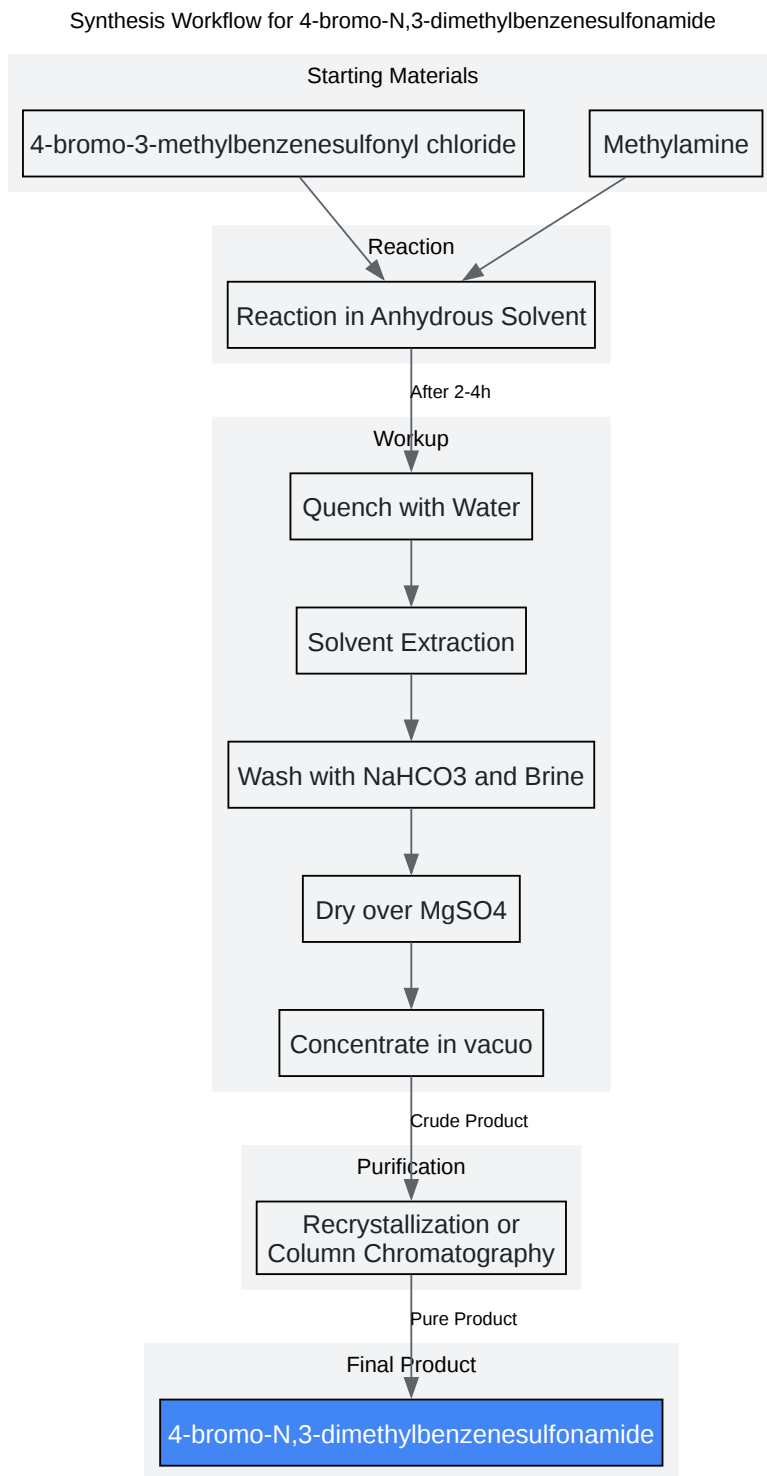
- Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]
- Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]
- Place the salt plate in the sample holder of the FT-IR spectrometer.[7]
- Acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the salt plate thoroughly with an appropriate dry solvent after analysis.[6]

Mass Spectrometry

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

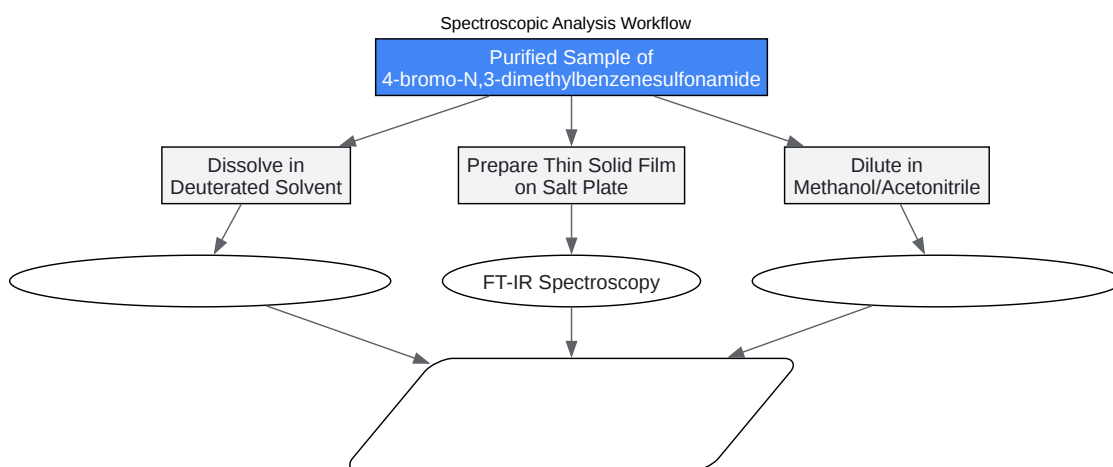
- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For sulfonamides, positive ion mode is common.[8]
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Mandatory Visualizations



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Caption: Synthesis workflow for **4-bromo-N,3-dimethylbenzenesulfonamide**.



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Caption: Workflow for the spectroscopic analysis of the synthesized compound.

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